molecular formula C7H8N4 B15072744 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B15072744
M. Wt: 148.17 g/mol
InChI Key: NPTAAVZWMGMJQN-UHFFFAOYSA-N
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Description

7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with essential bacterial enzymes and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 7-position in this compound enhances its chemical reactivity and potential biological activity compared to its non-methylated counterparts. This structural modification can lead to improved binding affinity and selectivity for specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H8N4/c1-4-2-9-6-5(4)10-3-11-7(6)8/h2-3,9H,1H3,(H2,8,10,11)

InChI Key

NPTAAVZWMGMJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1N=CN=C2N

Origin of Product

United States

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